6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid
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Overview
Description
6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a carboxylic acid group and a phenylethenyl substituent, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with an aldehyde under acidic conditions. For instance, the Friedländer synthesis can be employed, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline core .
Another approach involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to yield quinoline derivatives . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the quinoline ring .
Scientific Research Applications
6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The phenylethenyl group can enhance the compound’s binding affinity to its targets, while the carboxylic acid group may facilitate interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-PHENYLQUINOLINE-4-CARBOXYLIC ACID: Lacks the methyl and phenylethenyl substituents, which may affect its biological activity and chemical properties.
6-METHYLQUINOLINE-4-CARBOXYLIC ACID: Similar structure but without the phenylethenyl group, potentially resulting in different reactivity and applications.
4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID: Contains a hydroxyl group instead of a phenylethenyl group, leading to different chemical behavior and biological activity.
Uniqueness
The presence of both the methyl and phenylethenyl groups in 6-METHYL-2-{4-[(1E)-2-PHENYLETHENYL]PHENYL}QUINOLINE-4-CARBOXYLIC ACID makes it unique among quinoline derivatives.
Properties
Molecular Formula |
C25H19NO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C25H19NO2/c1-17-7-14-23-21(15-17)22(25(27)28)16-24(26-23)20-12-10-19(11-13-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3,(H,27,28)/b9-8+ |
InChI Key |
ADEOQZQXNWZYTK-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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